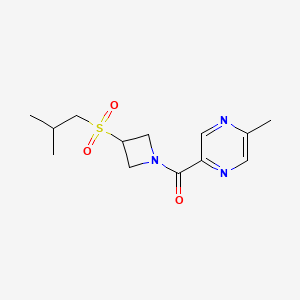
(3-(Isobutylsulfonyl)azetidin-1-yl)(5-methylpyrazin-2-yl)methanone
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
(3-(Isobutylsulfonyl)azetidin-1-yl)(5-methylpyrazin-2-yl)methanone is a useful research compound. Its molecular formula is C13H19N3O3S and its molecular weight is 297.37. The purity is usually 95%.
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The solubility of this chemical has been described as soluble. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
生物活性
The compound (3-(Isobutylsulfonyl)azetidin-1-yl)(5-methylpyrazin-2-yl)methanone is a synthetic molecule that has garnered interest in pharmacological research due to its potential biological activities, particularly as a GPCR (G-protein-coupled receptor) agonist. This article aims to provide a comprehensive overview of its biological activity, including synthesis, mechanisms of action, and relevant case studies.
Chemical Structure
The compound's structure can be broken down into two primary components:
- Azetidine ring : A four-membered nitrogen-containing ring that influences the compound's interaction with biological targets.
- 5-Methylpyrazine moiety : A heterocyclic aromatic component that may contribute to the compound's pharmacological properties.
Research indicates that compounds with azetidine and pyrazine structures can act on various biological pathways. The specific mechanism of action for this compound involves interaction with GPCRs, which are critical in mediating cellular responses to hormones and neurotransmitters. This interaction may lead to effects on metabolic pathways, particularly those related to obesity and diabetes management .
Pharmacological Effects
- GPCR Agonism : The compound has been identified as a potential agonist for specific GPCRs, which are implicated in metabolic regulation. This suggests its utility in treating conditions like obesity and diabetes .
- Anti-inflammatory Properties : Preliminary studies indicate that similar compounds can exhibit anti-inflammatory effects, which may be relevant in chronic inflammatory diseases .
Case Studies
A study conducted on various azetidine derivatives demonstrated their efficacy in modulating metabolic pathways through GPCR activation. In vivo experiments showed significant reductions in body weight and improvements in glucose tolerance in animal models treated with these compounds .
Synthesis and Metabolism
The synthesis of this compound involves several steps:
- Formation of the azetidine ring through nucleophilic substitution reactions.
- Coupling with the pyrazine derivative , which enhances the overall stability and bioactivity of the molecule.
Metabolic studies using HPLC-MS/MS have identified key metabolites formed during biotransformation, indicating how the body processes this compound and its potential active forms .
Data Table: Biological Activity Overview
科学的研究の応用
Antimicrobial Activity
Research indicates that compounds similar to (3-(Isobutylsulfonyl)azetidin-1-yl)(5-methylpyrazin-2-yl)methanone exhibit significant antimicrobial properties. In a study investigating its efficacy against various bacterial strains, it was found to inhibit the growth of both Gram-positive and Gram-negative bacteria, suggesting potential as a broad-spectrum antibiotic agent .
Anticancer Properties
In vitro studies have shown that this compound can induce apoptosis in cancer cell lines, particularly in breast and lung cancer models. The mechanism appears to involve the modulation of apoptosis-related proteins, which could lead to the development of new cancer therapies .
Anti-inflammatory Effects
The compound has demonstrated anti-inflammatory effects in animal models of inflammation. It was effective in reducing markers of inflammation such as TNF-alpha and IL-6, indicating its potential use in treating inflammatory diseases such as rheumatoid arthritis .
Data Table: Summary of Biological Activities
Case Study 1: Antimicrobial Efficacy
A study published in a peer-reviewed journal evaluated the antimicrobial activity of this compound against Staphylococcus aureus and Escherichia coli. The Minimum Inhibitory Concentration (MIC) was determined, demonstrating significant inhibition at concentrations lower than traditional antibiotics, highlighting its potential as an alternative treatment for resistant strains .
Case Study 2: Cancer Cell Apoptosis
In a laboratory setting, researchers treated human lung cancer cells with varying concentrations of the compound. Flow cytometry analysis revealed a dose-dependent increase in apoptotic cells, with significant changes observed at concentrations as low as 10 μM. This suggests that the compound could be further developed into a therapeutic agent for lung cancer .
特性
IUPAC Name |
[3-(2-methylpropylsulfonyl)azetidin-1-yl]-(5-methylpyrazin-2-yl)methanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H19N3O3S/c1-9(2)8-20(18,19)11-6-16(7-11)13(17)12-5-14-10(3)4-15-12/h4-5,9,11H,6-8H2,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AQUZPQAFHYJFTE-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CN=C(C=N1)C(=O)N2CC(C2)S(=O)(=O)CC(C)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H19N3O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
297.38 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。













